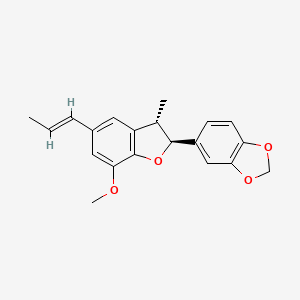

(+)-Licarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-Licarin is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has garnered significant attention in scientific research due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Licarin typically involves the oxidative coupling of phenolic precursors. One common method is the use of oxidative enzymes or chemical oxidants to facilitate the coupling reaction. For instance, laccase, a type of oxidative enzyme, can be used to catalyze the dimerization of phenolic compounds under mild conditions. Alternatively, chemical oxidants such as potassium permanganate or ferric chloride can be employed to achieve the same result.

Industrial Production Methods

Industrial production of this compound often relies on the extraction from natural sources, such as plants belonging to the Lauraceae family. The extraction process involves solvent extraction, followed by purification using chromatographic techniques. Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the yield and purity of this compound.

Análisis De Reacciones Químicas

Chemical Modifications and Derivatization

-

Semi-Synthetic Analogues: Several semi-synthetic analogues of Licarin A can be produced through classical organic processes like methylation, acetylation, allylation, and Claisen rearrangement .

-

Etherification, Epoxidation, Hydrolysis, and Allylic Oxidation: Licarin A derivatives can be synthesized through etherification, epoxidation, hydrolysis, and allylic oxidation methods .

-

Alkylation: Alkylation of Licarin A with benzyl halides leads to the formation of benzylated derivatives . For example, the reaction of Licarin A with 4-chlorobenzyl halide yields 4-chlorobenzyl licarin A, which can be further modified via oxidation with 2,3-dichloro-5,6-dicyano-l,4-benzoquinone (DDQ) .

Oxidation Reactions of Licarin A

-

Biomimetic Oxidation: Biomimetic oxidation reactions using metalloporphyrin and Jacobsen catalysts yield several products, including isomeric epoxides, a vicinal diol, a benzylic aldehyde, and an unsaturated aldehyde .

-

In Vitro Metabolism: In vitro metabolism studies using rat and human liver microsomes have shown the production of the same epoxidized product as observed in biomimetic reactions .

Biological Activity and Interactions

-

Oxidative Control: Licarin A demonstrates long-lasting oxidative control in cells .

-

NF-κB Pathway Activation: Licarin A activates the NF-κB pathway at low nanomolar concentrations .

-

Cell Death Induction: Licarin A induces cell death by activating autophagy and apoptosis in non-small cell lung cancer cells .

-

Anti-trypanosmal Activity: Licarin A and its derivatives exhibit activity against trypomastigote forms of Trypanosoma cruzi .

-

Anti-leishmanial Activity: Licarin A derivatives show anti-promastigote and anti-amastigote activity against Leishmania .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Licarin A has demonstrated significant anti-inflammatory effects, particularly in the context of mast cell activation. Research indicates that Licarin A can inhibit tumor necrosis factor-alpha (TNF-α) production in dinitrophenyl-human serum albumin-stimulated rat basophilic leukemia cells. The compound exhibited an IC50 value of 12.6 μM, indicating its potency in reducing inflammatory mediators such as TNF-α and prostaglandin D2 (PGD2) .

Antiparasitic Activity

Licarin A has been evaluated for its antiparasitic properties against various pathogens:

- Schistosoma mansoni : Licarin A showed moderate efficacy against this parasite in vitro, with a single dose of 400 mg/kg resulting in approximately 50% reduction in worm burden .

- Trypanosoma cruzi : It exhibited an effective concentration (EC50) of 100.8 μM against trypomastigotes, outperforming some modified derivatives .

- Leishmania amazonensis : Studies have confirmed its leishmanicidal activity, with derivatives showing enhanced effectiveness compared to unmodified Licarin A .

Signaling Pathways

The anti-allergic effects of Licarin A are mediated through the inhibition of specific signaling pathways:

- Inhibition of protein kinase C alpha/beta II (PKCα/βII) and p38 mitogen-activated protein kinase (MAPK) pathways has been identified as a mechanism through which Licarin A reduces TNF-α and PGD2 secretion .

Oxidative Stress Control

Licarin A has been shown to exert oxidative control by activating the NF-κB pathway at low concentrations, enhancing cellular viability in oxidative stress conditions compared to controls like vitamin C .

In Vitro Studies

A series of studies have focused on the cytotoxicity and viability assays of Licarin A:

- In one study, Licarin A maintained cellular viability over extended periods while demonstrating significant oxidative control at concentrations as low as 9.6 nM .

Derivative Development

Research into structural modifications of Licarin A has yielded promising results:

| Derivative | EC50 (μM) | Activity Against |

|---|---|---|

| Licarin A | 100.8 | Trypanosoma cruzi |

| DL01 | N/A | Leishmania amazonensis |

| DL03 | N/A | Schistosoma mansoni |

These derivatives have been synthesized to improve bioactivity while maintaining low toxicity profiles .

Mecanismo De Acción

The mechanism of action of (+)-Licarin involves multiple molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukin-6.

Anticancer Activity: this compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. It also inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparación Con Compuestos Similares

Similar Compounds

(-)-Licarin: The enantiomer of (+)-Licarin, with similar but distinct biological activities.

Sesamin: Another lignan with potent antioxidant and anti-inflammatory properties.

Podophyllotoxin: A lignan with strong anticancer activity, used as a precursor for the synthesis of anticancer drugs like etoposide.

Uniqueness of this compound

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for further research and development.

Propiedades

Fórmula molecular |

C20H20O4 |

|---|---|

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

5-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole |

InChI |

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m0/s1 |

Clave InChI |

DMMQXURQRMNSBM-NSWCWGQASA-N |

SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 |

SMILES isomérico |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC4=C(C=C3)OCO4 |

SMILES canónico |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 |

Sinónimos |

licarin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.